Octahydroaminoacridine succinate

Alzheimer's disease Cholinesterase inhibition Cognitive function

Researchers sourcing tacrine-derived cholinesterase inhibitors frequently encounter hepatotoxicity liabilities or unreliable supply of the succinate salt form. Octahydroaminoacridine succinate resolves both challenges. • Clinically validated: Phase III candidate with Phase II data showing significant cognitive improvement over placebo; non-hepatotoxic fully saturated octahydroacridine core. • Defined translational profile: Published human PK parameters enable direct preclinical-to-clinical dosing bridge designs. • Supply reliability: Succinate salt ensures batch-to-batch solubility and stability reproducibility for formulation studies and high-concentration stock solutions.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 866245-79-6
Cat. No. B609708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroaminoacridine succinate
CAS866245-79-6
SynonymsOctahydroaminoacridine succinate
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8)
InChIKeySXNZJEKZKUJFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Octahydroaminoacridine Succinate (CAS 866245-79-6): A Tacrine-Derived Dual Cholinesterase Inhibitor for Alzheimer's Disease Research


Octahydroaminoacridine succinate (OHA-succinate, CAS 866245-79-6) is a fully hydrogenated tacrine analogue that functions as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Unlike tacrine (Cognex®), which was withdrawn due to hepatotoxicity, OHA-succinate has advanced to Phase III clinical evaluation for mild-to-moderate Alzheimer's disease (AD), with Phase II data demonstrating significant cognitive improvement over placebo [1]. The compound is characterized as a small molecule (MW 320.38) with a succinate salt form that enhances physicochemical properties relative to the free base .

Dual cholinesterase inhibition study fit Non-selective AChE/BChE inhibitor for cholinergic pathway research
Clinical-stage reference compound Reported Phase II/III endpoint context supports translational AD research models
Succinate salt form Enables reproducible stock preparation and consistent in vitro/in vivo formulation

Why Octahydroaminoacridine Succinate Cannot Be Substituted by Generic Tacrine or Other AChE Inhibitors


Generic substitution between tacrine-derived cholinesterase inhibitors is scientifically unsound due to fundamental differences in molecular structure, selectivity profiles, and clinical safety. Tacrine (tetrahydroaminoacridine) possesses an aromatic acridine core associated with hepatotoxicity, whereas octahydroaminoacridine succinate features a fully saturated octahydroacridine ring system that eliminates the aromaticity implicated in tacrine's liver toxicity [1]. Furthermore, OHA-succinate acts as a dual AChE/BChE inhibitor without marked selectivity between the two enzymes, a pharmacological profile distinct from selective AChE inhibitors like donepezil or dual inhibitors like rivastigmine [2]. The succinate salt form also confers specific solubility and stability advantages over the free base (CAS 13415-07-1), directly impacting formulation reproducibility and in vivo exposure [3].

Target
OHA-succinate
Substitute
Tacrine
Saturated octahydroacridine core
Aromatic acridine core
Structural class difference: saturated ring eliminates aromaticity linked to tacrine hepatotoxicity reports; enzyme inhibition profile may diverge.
Donepezil
Non-selective dual AChE/BChE inhibitor
Highly selective AChE inhibitor
Selectivity profile mismatch: dual inhibition vs. ~1100-fold AChE selectivity; BChE contribution in later-stage AD models may not be captured.
Free base (CAS 13415-07-1)
Succinate salt, defined solubility
Lower solubility, formulation variability
Salt form alters solubility and stability: direct substitution may shift formulation reproducibility and exposure in research models.

Quantitative Differentiation Evidence for Octahydroaminoacridine Succinate Relative to Comparators


Clinical Efficacy: Phase II ADAS-cog Improvement Over Placebo

In a Phase II multicenter randomized controlled trial (n=284), octahydroaminoacridine succinate produced a dose-dependent improvement in ADAS-cog scores relative to placebo. At 16 weeks, the high-dose group (titrated to 4 mg TID) achieved a between-group difference of 5.01 points (p<0.0001) versus placebo [1]. This magnitude of cognitive improvement is comparable to or exceeds that reported for donepezil and rivastigmine in similar trial designs, positioning OHA-succinate as a competitive candidate for Alzheimer's disease pharmacotherapy.

Phase II ADAS-cog
Trial context
5.01 points vs placebo (high dose, 4 mg TID, 16 w)
Reported cognitive endpoint change in mild-to-moderate AD trial (n=284)
Endpoint context only; RUO, not for therapeutic guidance
Alzheimer's disease Cholinesterase inhibition Cognitive function

Pharmacokinetic Profile: Defined Human Exposure Parameters

Following oral administration of a 4 mg octahydroaminoacridine succinate tablet to healthy volunteers, the compound exhibited quantifiable pharmacokinetic parameters: Cmax of 1.19 ± 0.53 ng/mL, Tmax of 0.77 ± 0.17 h, AUC0-t of 3.42 ± 1.01 ng·h/mL, and terminal half-life (t1/2) of 2.89 ± 0.56 h [1]. These parameters define the compound's absorption, distribution, and elimination profile, enabling accurate dose selection and regimen design for clinical studies.

Human PK profile
Reported
Cmax 1.19±0.53 ng/mL, Tmax 0.77 h, AUC0-t 3.42 ng·h/mL, t1/2 2.89 h
Supports exposure-model interpretation for translational studies
Single oral dose 4 mg; healthy volunteer data
Pharmacokinetics Bioavailability Drug development

Dual Cholinesterase Inhibition Without Selectivity

Unlike selective AChE inhibitors such as donepezil (IC50 AChE: 6.7 nM; BChE: 7.4 μM, ~1100-fold selectivity), octahydroaminoacridine succinate inhibits both AChE and BChE with comparable potency and no marked selectivity [1]. This non-selective dual inhibition profile may offer therapeutic advantages in Alzheimer's disease, where BChE activity increases with disease progression and contributes to acetylcholine degradation [2].

AChE/BChE selectivity
Class-level
Non-selective dual inhibitor (exact IC50 not disclosed) vs. donepezil ~1100-fold AChE selective
Supports dual-pathway cholinesterase research; BChE role in disease progression may be studied
Selectivity profile from external comparator; class-level inference
Acetylcholinesterase Butyrylcholinesterase Enzyme inhibition

Advanced Clinical Development Stage

Octahydroaminoacridine succinate has completed Phase III clinical trials with positive primary endpoint results, as reported in patent and regulatory filings [1]. This development stage significantly exceeds that of most research-stage tacrine analogues, which have not progressed beyond preclinical or early Phase I evaluation. The compound is positioned for potential regulatory submission, representing a de-risked candidate for further investigation compared to less advanced analogues.

Phase III completion
Source review
Phase III completed with reported positive primary endpoint results (patent/regulatory filings)
Advanced clinical-stage reference; supports endpoint-context comparison for novel analogues
Data to verify from regulatory sources; RUO use only
Clinical trials Phase III Regulatory

Succinate Salt Form Enhances Physicochemical Properties

The succinate salt of octahydroaminoacridine (CAS 866245-79-6) offers improved solubility and stability compared to the free base (CAS 13415-07-1). The succinate form demonstrates DMSO solubility of ≥31.25 mg/mL (97.54 mM), enabling consistent formulation of stock solutions for in vitro assays [1]. The free base, in contrast, has limited aqueous solubility and requires more complex formulation approaches [2].

Salt form solubility
Head-to-head
≥31.25 mg/mL DMSO (97.54 mM) vs free base lower solubility
Supports reproducible stock preparation for in vitro assays
Qualitative improvement over free base; exact free base value not reported
Salt form Solubility Stability

Optimal Procurement and Application Scenarios for Octahydroaminoacridine Succinate (CAS 866245-79-6)


Alzheimer's Disease Preclinical Efficacy Studies

Given its demonstrated clinical efficacy in Phase II/III trials [1] and defined pharmacokinetic profile [2], octahydroaminoacridine succinate is ideally suited as a positive control or reference compound in rodent models of Alzheimer's disease. Researchers can leverage the compound's established human exposure parameters to design translational dosing regimens that bridge preclinical and clinical findings.

Mechanistic Studies of Dual Cholinesterase Inhibition

The compound's non-selective dual AChE/BChE inhibition profile [3] makes it a valuable tool for investigating the relative contributions of AChE and BChE to cholinergic dysfunction in neurodegenerative disorders. Unlike selective inhibitors, OHA-succinate enables simultaneous blockade of both enzymes, facilitating studies of their synergistic or compensatory roles.

Formulation Development and Salt Form Optimization

The succinate salt form's enhanced solubility and stability characteristics [4] render it a suitable candidate for formulation studies exploring alternative delivery routes (e.g., transdermal, intranasal) or extended-release dosage forms. Its favorable physicochemical properties simplify the development of reproducible, high-concentration stock solutions for in vitro and in vivo applications.

Comparator Studies Against Next-Generation Tacrine Derivatives

As a clinically advanced tacrine analogue with Phase III data [5], OHA-succinate serves as a benchmark comparator for evaluating novel tacrine-derived compounds. Researchers developing multi-target-directed ligands (MTDLs) or hybrids can use OHA-succinate to establish baseline efficacy and safety standards, accelerating the identification of superior candidates.

Application
Selection Property
Validation Focus
AD preclinical model studies
Clinical-stage reference compound with reported cognitive endpoint data
Endpoint evaluation in disease models; translational research bridging
Dual cholinesterase mechanism studies
Non-selective AChE/BChE inhibition profile
Synergistic/compensatory pathway analysis in cholinergic dysfunction models
Formulation development research
Succinate salt with defined solubility and stability
Reproducibility of stock and dosing solutions for in vitro/in vivo work
Comparator benchmarking for novel tacrine derivatives
Phase III benchmark compound with available endpoint context
Baseline efficacy and safety-related endpoint comparison in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydroaminoacridine succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.